molecular formula C11H20O5 B231067 2,3:4,5-DI-O-Isopropylidene-D-arabitol CAS No. 19139-74-3

2,3:4,5-DI-O-Isopropylidene-D-arabitol

Cat. No. B231067
CAS RN: 19139-74-3
M. Wt: 232.27 g/mol
InChI Key: FBIWGPWXTDOFQR-UHFFFAOYSA-N
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Description

2,3:4,5-DI-O-Isopropylidene-D-arabitol is a pivotal compound in the biomedical industry, holding immense significance in the realm of drug synthesis and therapy development for a plethora of diseases . It is a modification of an oligosaccharide in which the hydroxyl group at position 4 on the D-ribose moiety has been replaced with an isopropylidene group .


Synthesis Analysis

The synthesis of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be conveniently prepared following an odorless, three-step synthesis, which can be carried out from d-gluconolactone without any chromatographic purification .


Molecular Structure Analysis

The molecular formula of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is C11H20O5 . The structure of this compound was studied by X-ray analysis, NMR spectroscopy, and high-resolution ESI-MS .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3:4,5-DI-O-Isopropylidene-D-arabitol are not detailed in the search results, it’s worth noting that this compound is a key intermediate in the synthesis of higher carbon sugars by coupling of two properly activated monosaccharide building blocks .


Physical And Chemical Properties Analysis

The molecular weight of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is 232.28 . It’s recommended to protect this compound from heat as it’s incompatible with heat and oxidizing agents .

Scientific Research Applications

Synthesis of Higher Carbon Sugars

Field

This application falls under the field of Organic Chemistry .

Application

2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .

Method

The compound is prepared from d-gluconolactone in a three-step synthesis . This process can be carried out without any chromatographic purification .

Results

The synthesis results in multigram quantities of 2,3:4,5-di-O-isopropylidene-d-arabinose .

Synthesis of KDO

Field

This application is also in the field of Organic Chemistry .

Application

2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of KDO (Keto-deoxyoctulosonic acid) using indium-mediated allylation .

Method

The method involves the use of indium-mediated allylation of 2,3:4,5-DI-O-Isopropylidene-D-arabinose in aqueous media .

Results

The results of this synthesis are published in the Journal of Organic Chemistry .

Synthesis of Peptide Derived Amadori Products

Field

This application is in the field of Biochemistry .

Application

2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of peptide derived Amadori products .

Method

The method involves reductive alkylation of the ε-amino groups of the lysine residue or N-terminal α–amino groups in the presence of sodium cyanoborohydride .

Results

The results of this synthesis are not specified in the source .

Synthesis of Novel Fluorous Surfactants

Field

This application is in the field of Material Science .

Application

2,3:4,5-DI-O-Isopropylidene-D-arabitol is used in the synthesis of novel fluorous surfactants .

Method

The method involves the use of O-propargyl derivatives of glucose and galactose sugars and their reactions with polyfluoroalkyl azides .

Results

Chiral Auxiliaries in Michael and Aldol Addition Reactions

Field

This application is in the field of Organic Chemistry .

Application

2,3:4,5-DI-O-Isopropylidene-beta-D-fructopyranose is used as chiral auxiliaries in Michael and Aldol addition reactions .

Method

The method involves the use of 2,3:4,5-DI-O-Isopropylidene-beta-D-fructopyranose as a chiral auxiliary in the reaction .

Results

The results of this application are not specified in the source .

Safety And Hazards

As per the available information, it’s recommended to protect 2,3:4,5-DI-O-Isopropylidene-D-arabitol from heat as it’s incompatible with heat and oxidizing agents .

properties

IUPAC Name

[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIWGPWXTDOFQR-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3:4,5-DI-O-Isopropylidene-D-arabitol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Mestelan, F Aubert, JP Beaucourt… - Journal of Labelled …, 1979 - Wiley Online Library
D‐arabitol (I) treated with acetone gave 2,3–4,5 and 1,2–4,5 di‐O‐isopropylidene‐D‐arabitol (II) as shown by 13C NMR. This mixture was converted into the corresponding mixture of …
J Kohno, M Nishio, M Sakurai, K Kawano, H Hiramatsu… - Tetrahedron, 1999 - Elsevier
Six new antibiotics, TMC-151 AF (2–7) have been isolated from organic extracts of the fermentation broth of Gliocladium catenulatum Gilman & Abbott TC 1280, isolated from a soil …
Number of citations: 55 www.sciencedirect.com
EL Ghisalberti - Current Medicinal Chemistry-Anti-Infective …, 2002 - ingentaconnect.com
Trichoderma and Gliocladium species are common hyphomycetes that occur in all climate zones, ranging from Antarctica to the tropics, and are ubiquitous in the environment, …
Number of citations: 40 www.ingentaconnect.com
M Cameron - 1993 - search.proquest.com
The silica supported titanium complex [SIL]-((CH2) 3C5H5] 2TiCl2 when reduced in the presence of butyllithium was found not to be a catalyst for the hydrogenation of carbonyls, esters, …
Number of citations: 0 search.proquest.com
UF Heiser - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
The Grignard reagent from 11-bromoundec-1-ene undergoes copper-catalysed coupling with ω-functionalised halogenoalkanes of different chain length to provide long-chain ω-…
Number of citations: 26 pubs.rsc.org

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